Strychnidin-10-one, hydrochloride (1:1)
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Overview
Description
Strychnidin-10-one, hydrochloride (1:1) is a chemical compound with the molecular formula C21H22N2O2.HCl. It is a derivative of strychnine, a well-known alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activity and has been extensively studied for its effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strychnidin-10-one, hydrochloride (1:1) typically involves the extraction of strychnine from natural sources, followed by chemical modification. The extraction process involves isolating strychnine from the seeds of Strychnos nux-vomica using solvents like chloroform and ethanol . The isolated strychnine is then subjected to a series of chemical reactions to produce Strychnidin-10-one, hydrochloride (1:1).
Industrial Production Methods
Industrial production of Strychnidin-10-one, hydrochloride (1:1) follows similar extraction and synthesis processes but on a larger scale. The use of advanced extraction techniques and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Strychnidin-10-one, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Strychnidin-10-one, hydrochloride (1:1) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Strychnidin-10-one, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: It is studied for its effects on the central nervous system and its potential as a neurotoxin.
Medicine: It has been investigated for its potential therapeutic applications, including its use as a muscle stimulant and in the treatment of certain neurological disorders.
Industry: It is used in the production of pesticides and other chemical products.
Mechanism of Action
Strychnidin-10-one, hydrochloride (1:1) exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions. The binding of the compound to these receptors inhibits the normal inhibitory effects of glycine, resulting in convulsions and other neurological effects .
Comparison with Similar Compounds
Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid found in the seeds of Strychnos nux-vomica, with similar but less potent effects.
Strychnine sulfate: A sulfate derivative of strychnine with similar biological activity.
Uniqueness
Strychnidin-10-one, hydrochloride (1:1) is unique due to its specific chemical structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4aR,5aS,8aR,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20?,21+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYTKMPCOQKEM-SRHMXEKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5C6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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